molecular formula C8H5ClO3 B1270778 Piperonyloyl chloride CAS No. 25054-53-9

Piperonyloyl chloride

Cat. No.: B1270778
CAS No.: 25054-53-9
M. Wt: 184.57 g/mol
InChI Key: ZRSGZIMDIHBXIN-UHFFFAOYSA-N
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Description

Piperonyloyl chloride is an acyl halide with the chemical formula C8H5ClO3. It is a derivative of piperonylic acid and is known for its role in organic synthesis, particularly in the preparation of various chemical compounds. This compound is characterized by its reactivity and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Biochemical Analysis

Biochemical Properties

Piperonyloyl chloride plays a significant role in biochemical reactions, particularly in the acylation of biomolecules. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds. For example, this compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in the modification of proteins and peptides, allowing researchers to study protein function and structure .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through acylation. This modification can alter the activity of these proteins, leading to changes in cell function. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins. This can result in changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can bind to enzymes and inhibit their activity by modifying their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular function. Additionally, this compound can activate certain enzymes by modifying regulatory sites, leading to enhanced enzyme activity. These interactions are crucial in understanding the compound’s effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects can include changes in cell signaling, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to acylation reactions. It interacts with enzymes such as acyltransferases, which facilitate the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and alter the levels of certain metabolites. Understanding these pathways is crucial in elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound can be transported into cells via specific transporters, allowing it to reach its target sites and exert its effects .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended sites of action. The subcellular localization of this compound can influence its activity and function, as it can interact with specific biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonyloyl chloride is typically synthesized from piperonylic acid through a reaction with thionyl chloride (SOCl2). The reaction proceeds as follows: [ \text{C8H6O4} + \text{SOCl2} \rightarrow \text{C8H5ClO3} + \text{SO2} + \text{HCl} ] This reaction is carried out under reflux conditions, where piperonylic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperonyloyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperonyloyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of piperonyloyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The solvolysis reaction of this compound proceeds via an electron-rich acyl transfer mechanism, where the acyl group is transferred to the nucleophile, resulting in the formation of the corresponding acylated product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methylenedioxy group, which imparts distinct reactivity and properties compared to other acyl halides. This structural feature makes it particularly useful in the synthesis of specific organic compounds that require the methylenedioxy functionality .

Properties

IUPAC Name

1,3-benzodioxole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSGZIMDIHBXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370480
Record name Piperonyloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25054-53-9
Record name Piperonyloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxole-5-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In 6 ml of thionyl chloride was suspended 5.0 g of piperonylic acid. The suspension was refluxed for 8 hours. Excess volume of thionyl chloride was evaporated off under reduced pressure to give crude crystals of piperonylic acid chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g (0.12 mole) of piperonylic acid are suspended in 170 ml of thionyl chloride and refluxed for 2 hours. The solution is concentrated under reduced pressure. The residual oil crystallizes immediately after the addition of petroleum ether. The crystals are spun and washed with petroleum ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the solvolysis of piperonyloyl chloride?

A: this compound (1) is classified as an electron-rich benzoyl chloride. The mechanisms of acyl transfer reactions involving such electron-rich compounds are not well understood []. By studying the kinetics of this compound's solvolysis— its reaction with a solvent molecule— in various pure and binary solvent systems, researchers can gain a deeper understanding of how electron-rich acyl groups behave during chemical reactions []. This information can be valuable for optimizing reactions involving similar compounds and designing new synthetic pathways.

Q2: How is the extended Grunwald-Winstein equation used in the study of this compound?

A: The extended Grunwald-Winstein equation is a valuable tool for analyzing the influence of solvent properties on reaction rates []. By applying this equation to the kinetic data obtained from the solvolysis of this compound, researchers can determine the reaction's sensitivity to different solvent parameters, such as polarity and ionizing power []. This analysis provides insights into the reaction mechanism and the role of the solvent in the reaction pathway.

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